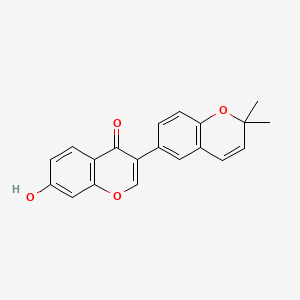
コリルチン
概要
説明
コリリンは、伝統的な中国医学で一般的に使用されている植物であるPsoralea corylifolia L.の果実から単離された天然に存在するフラボノイドです。 この化合物は、抗炎症作用、抗酸化作用、抗がん作用など、多様な薬理学的特性のために大きな注目を集めています .
科学的研究の応用
Corylin has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying flavonoid chemistry and reactions.
Biology: Investigated for its effects on cellular processes, including cell differentiation and proliferation.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, inflammation, and osteoporosis.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties .
生化学分析
Biochemical Properties
Corylin plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, corylin has been shown to inhibit the activity of mitogen-activated protein kinases, which are involved in inflammatory responses . Additionally, corylin interacts with the growth arrest-specific gene 6 (GAS6) and its receptor AXL, modulating signaling pathways that regulate cell survival and proliferation . These interactions highlight corylin’s potential as a modulator of biochemical pathways involved in inflammation and cell growth.
Cellular Effects
Corylin exerts significant effects on various cell types and cellular processes. In cultured human cells, corylin has been shown to reduce cellular senescence, a state of irreversible cell cycle arrest . This reduction in senescence is associated with decreased expression of senescence markers such as SA-β-GAL and p21 . Corylin also influences cell signaling pathways, including the mTOR pathway, which is involved in nutrient sensing and cellular metabolism . By modulating these pathways, corylin can impact gene expression and cellular metabolism, promoting cell survival and longevity.
Molecular Mechanism
At the molecular level, corylin exerts its effects through various mechanisms. It binds to specific proteins and enzymes, modulating their activity. For example, corylin has been shown to inhibit the phosphorylation of STAT3, a transcription factor involved in inflammatory responses . This inhibition reduces the expression of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha . Additionally, corylin modulates the Wnt/β-catenin signaling pathway, promoting osteoblastic differentiation and bone formation . These molecular interactions underscore corylin’s potential as a therapeutic agent for inflammatory and bone-related disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of corylin have been observed to change over time. Corylin exhibits stability under various conditions, maintaining its biological activity over extended periods . Its effects on cellular function can vary depending on the duration of exposure. For instance, long-term treatment with corylin has been shown to reduce the production of pro-inflammatory cytokines and mediators in LPS-activated cells . These findings suggest that corylin’s anti-inflammatory effects may be sustained over time, making it a promising candidate for chronic inflammatory conditions.
Dosage Effects in Animal Models
The effects of corylin vary with different dosages in animal models. Studies have shown that corylin can improve cardiac dysfunction induced by sepsis in mice, with higher doses leading to more pronounced effects . At very high doses, corylin may exhibit toxic effects, highlighting the importance of determining optimal dosages for therapeutic applications . These findings underscore the need for careful dosage optimization in preclinical and clinical studies.
Metabolic Pathways
Corylin is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to activate the Wnt/β-catenin signaling pathway, promoting osteoblastic differentiation and bone formation . Additionally, corylin modulates the mTOR pathway, influencing cellular metabolism and nutrient sensing . These interactions highlight corylin’s role in regulating metabolic flux and maintaining cellular homeostasis.
Transport and Distribution
Corylin is transported and distributed within cells and tissues through various mechanisms. It interacts with specific transporters and binding proteins, facilitating its uptake and distribution . Corylin’s localization within cells can influence its biological activity, with studies showing that it accumulates in specific cellular compartments such as the nucleus and mitochondria . These findings suggest that corylin’s transport and distribution are critical determinants of its therapeutic potential.
Subcellular Localization
Corylin’s subcellular localization plays a crucial role in its activity and function. It has been shown to localize to the nucleus and mitochondria, where it modulates various cellular processes . Corylin’s nuclear localization is associated with its ability to regulate gene expression, while its mitochondrial localization influences cellular metabolism and energy production . These findings highlight the importance of subcellular localization in determining corylin’s biological effects.
準備方法
合成経路と反応条件
コリリンは、さまざまな化学経路を通じて合成できます。一般的な方法の1つは、適切な前駆体を制御された条件下で環化することです。 合成には通常、触媒と特定の反応条件を使用する必要があり、目的のフラボノイド構造が形成されるようにします .
工業生産方法
コリリンの工業生産には、多くの場合、Psoralea corylifolia L.からの抽出と精製が含まれます。プロセスには、溶媒抽出とそれに続くクロマトグラフィー技術によるコリリンの分離と精製が含まれます。 この方法は、化合物の高収率と純度を保証するため、さまざまな用途に適しています .
化学反応の分析
反応の種類
コリリンは、次を含むいくつかの種類の化学反応を起こします。
酸化: コリリンは酸化されてさまざまな酸化誘導体を形成することができます。
還元: 還元反応は、コリリンをその還元型に変換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムなどの還元剤がよく使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、コリリンのさまざまな酸化、還元、および置換誘導体が含まれ、それぞれが独自の化学的および生物学的特性を持っています .
科学研究への応用
コリリンは、科学研究に幅広く応用されています。
化学: フラボノイド化学と反応を研究するためのモデル化合物として使用されます。
生物学: 細胞分化や増殖など、細胞プロセスに対する影響について調査されています。
医学: がん、炎症、骨粗鬆症などの病気の治療における潜在的な治療効果について調査されています。
作用機序
コリリンは、さまざまな分子標的と経路を通じてその効果を発揮します。
抗炎症: NF-κB経路を調節することにより、炎症性サイトカインの産生を抑制します。
抗酸化: Nrf2/HO-1経路を活性化し、細胞の抗酸化応答を高めます。
類似化合物との比較
類似化合物
ババカルコン: Psoralea corylifolia L.からの別のフラボノイドであり、同様の生物活性特性を持っています。
オノニン: 抗酸化作用と抗炎症作用が同等であるフラボノイド
コリリンの独自性
コリリンは、エストロゲンとWnt/β-カテニンシグナル伝達経路の両方を含む骨芽細胞分化における二重経路活性化のためにユニークです。 この二重のメカニズムは、他の類似の化合物とは異なり、その潜在的な治療的用途を高めます .
特性
IUPAC Name |
3-(2,2-dimethylchromen-6-yl)-7-hydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c1-20(2)8-7-13-9-12(3-6-17(13)24-20)16-11-23-18-10-14(21)4-5-15(18)19(16)22/h3-11,21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAACAMQKVIVPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)C3=COC4=C(C3=O)C=CC(=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601156014 | |
| Record name | 3-(2,2-Dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601156014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53947-92-5 | |
| Record name | 3-(2,2-Dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53947-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,2-Dimethyl-2H-1-benzopyran-6-yl)-7-hydroxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601156014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Corylin exert its anti-inflammatory effects?
A: Corylin demonstrates anti-inflammatory activity through multiple pathways. Research shows it can suppress the activation of mitogen-activated protein kinase (MAPK) signaling pathways, thereby inhibiting the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6 in both human and murine macrophages. [, ] Additionally, Corylin attenuates the activation of the signal transducer and activator of transcription 3 (STAT3) pathway, further contributing to its anti-inflammatory properties. []
Q2: What evidence supports Corylin's potential as an anti-cancer agent?
A: Corylin exhibits anti-cancer effects in various in vitro and in vivo models. It has been shown to inhibit the proliferation, migration, and invasion of hepatocellular carcinoma (HCC) cells. [] Moreover, Corylin suppresses epithelial-mesenchymal transition in HCC, a crucial process in cancer metastasis. [] This anti-cancer activity is linked to the upregulation of the tumor suppressor long noncoding RNA growth arrest-specific transcript 5 (GAS5). []
Q3: Can Corylin be used to treat colitis-associated colorectal cancer (CAC)?
A: Research in a mouse model of dextran sodium sulfate (DSS)-induced colitis suggests that Corylin holds promise for CAC treatment. [] Corylin administration improved survival rates, reduced inflammation, and ameliorated colon tissue damage in these mice. [] It achieved this by modulating gut microbiota composition, upregulating intestinal tight junction proteins, and downregulating pro-inflammatory cytokines and signaling markers. []
Q4: Does Corylin impact bone health?
A: Corylin demonstrates a dual-action mechanism promoting bone health. Firstly, it induces osteoblastic differentiation, enhancing the expression of crucial osteogenic markers like Runx2, Osterix, Col1, and ALP, leading to increased mineralization. [] Secondly, Corylin acts as an osteoclast inhibitor by suppressing RANKL-induced osteoclast differentiation and downregulating osteoclastic marker genes. []
Q5: How does Corylin affect lipid metabolism?
A: Studies reveal that Corylin selectively inhibits heat shock protein 9β (HSP90β), an emerging target for metabolic diseases. [] This selective inhibition promotes the degradation of mature sterol regulatory element-binding proteins (mSREBPs) via the Akt-GSK3β-FBW7 pathway, ultimately reducing lipid and cholesterol levels. []
Q6: What is the role of microRNAs in Corylin's anticancer activity?
A: Corylin has been shown to modulate microRNA expression, contributing to its anticancer effects. Specifically, it upregulates miR-34c, which targets and inhibits the long non-coding RNA LINC00963, a molecule implicated in breast cancer metastasis. [] This Corylin-mediated increase in miR-34c expression depends on p53. []
Q7: Can Corylin impact wound healing?
A: Corylin demonstrates potential in promoting wound healing. In mouse models, it accelerates the healing of full-thickness skin wounds by reducing inflammatory responses and promoting collagen deposition. [] Mechanistically, Corylin activates the PI3K/AKT signaling pathway in fibroblasts, boosting their migration, proliferation, and scratch healing capabilities. []
Q8: What role does sirtuin 1 (SIRT1) play in Corylin's therapeutic effects?
A: Corylin activates SIRT1 signaling, contributing to its beneficial effects. [] This activation enhances the deacetylation and cytoplasmic translocation of NF-κB p65, effectively reducing lipopolysaccharide (LPS)-induced inflammatory responses in macrophages. []
Q9: What is the molecular formula and weight of Corylin?
A: Corylin has a molecular formula of C20H16O6 and a molecular weight of 352.34 g/mol. []
Q10: Which analytical techniques are used to identify and quantify Corylin?
A: Various analytical techniques are employed for Corylin analysis, including high-performance liquid chromatography (HPLC) coupled with diode array detection (DAD) and time-of-flight mass spectrometry (TOF-MS). [] Thin-layer chromatography (TLC) with fluorodensitometry is also used for quantification, particularly in preparations like Bakuchi oil. [] Other methods include HPLC-electrochemical detection (ECD), HPLC-MS/MS, and ionic liquid-based ultrasonic-assisted extraction (ILUAE) for separation, identification, and quantification in different matrices. []
Q11: What are the advantages of using the quantitative analysis of multicomponents by single marker (QAMS) method for Corylin analysis?
A: The QAMS method offers a reliable and efficient alternative to traditional external standard methods for quantifying Corylin and other flavonoids in Psoralea corylifolia. [, ] It proves particularly valuable when reference standards for all target compounds are scarce. [, ]
Q12: Does Corylin exhibit sex-related pharmacokinetics?
A: Research suggests that some active compounds in Psoralea corylifolia, including Corylin, exhibit sex-related pharmacokinetics. [] For instance, Corylin levels were lower in the blood of both female and male diabetic rats compared to normal rats. [] Conversely, flavonoids like Bavachinin and Bakuchalcone showed decreased levels in female diabetic rats but elevated levels in male diabetic rats. []
Q13: How do different physiological states impact Corylin pharmacokinetics?
A: Studies indicate that physiological states can significantly influence the pharmacokinetics of Corylin and other bioactive compounds in Psoralea corylifolia. [] For instance, LPS-induced inflammation in rats altered the absorption, distribution, metabolism, and excretion profiles of several compounds, including Corylin. []
Q14: Does Corylin interact with drug-metabolizing enzymes?
A: While specific data on Corylin's interaction with drug-metabolizing enzymes is limited in the provided research, other constituents of Psoralea corylifolia have shown inhibitory potential towards human carboxylesterase 1 (hCES1). [] This highlights the need for further investigation into Corylin's potential for drug interactions.
Q15: What is known about the safety profile of Corylin?
A: While Corylin generally shows a favorable safety profile in preclinical studies, further research is needed to comprehensively understand its long-term effects and potential toxicity in humans. [] Some studies suggest that specific Psoralea corylifolia constituents might contribute to liver injury. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3S,4R)-4-[[(2S,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]butyl-(diaminomethylidene)azanium](/img/structure/B1236085.png)
![2-[(2-methylphenyl)amino]-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B1236087.png)
![2-[4-(4-Butyl-phenyl)-thiazol-2-yl]-3-(5-methyl-furan-2-yl)-acrylonitrile](/img/structure/B1236088.png)
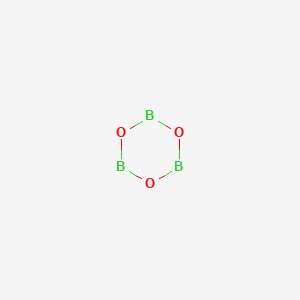

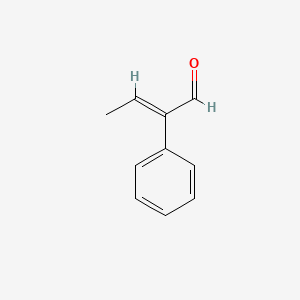
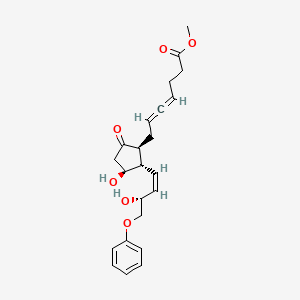
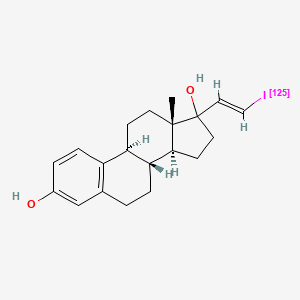
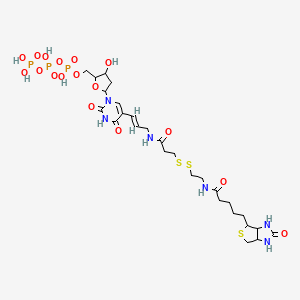
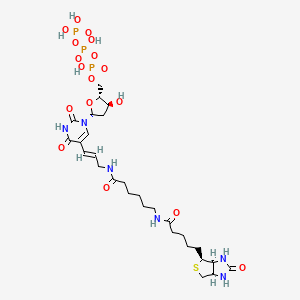
![(1R,4S,9Z,13S,14R,17S)-13-Hydroxy-4,9,13,17-tetramethyl-5,15-dioxatricyclo[12.3.1.04,6]octadec-9-en-16-one](/img/structure/B1236102.png)
![(5E)-N,N,6-trimethyl-5-[[3-(trifluoromethyl)phenyl]methylidene]-4H-pyridazin-3-amine](/img/structure/B1236104.png)
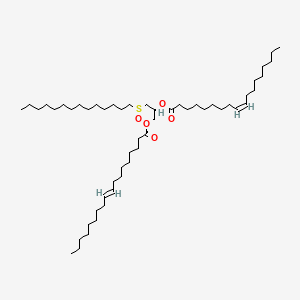
![(2Z)-2-[[(Z)-3-phenylbut-2-enyl]hydrazinylidene]propanoic acid](/img/structure/B1236107.png)
